molecular formula C12H14ClN5O2 B2874210 (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone CAS No. 2034551-33-0

(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone

Cat. No.: B2874210
CAS No.: 2034551-33-0
M. Wt: 295.73
InChI Key: IXXPMYNLXGCCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone” is a heterocyclic hybrid molecule combining a pyrrolidine-oxadiazole scaffold with a substituted pyrazole moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the 4-chloro-1-ethyl-pyrazole group may contribute to hydrophobic interactions or ligand-receptor binding .

Properties

IUPAC Name

(4-chloro-1-ethylpyrazol-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O2/c1-2-18-6-9(13)10(15-18)12(19)17-4-3-8(5-17)11-14-7-20-16-11/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXPMYNLXGCCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2CCC(C2)C3=NOC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazole-Oxadiazole Derivatives: Similar compounds often feature pyrazole linked to oxadiazole via spacers. For instance, analogues with unsubstituted pyrazole or varying oxadiazole positions (e.g., 1,3,4-oxadiazole) may exhibit altered bioactivity due to differences in electron distribution or steric hindrance.

Pyrrolidine-Based Heterocycles :
Pyrrolidine rings fused with oxadiazole are less common but have been studied for their conformational rigidity. Substitution at the pyrrolidine 3-position (as in this compound) may influence binding to biological targets like enzymes or receptors, though specific data are absent in the provided evidence.

Limitations of Available Evidence

and discuss general principles of bioactive compound design and insecticidal activity but lack structural or quantitative data for comparison. For instance, while emphasizes the importance of chemical composition in bioactivity , and notes factors like cuticle thickness in compound efficacy , neither provides molecular-level insights relevant to this compound.

Biological Activity

The compound (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of the Compound

The chemical structure of the compound includes an oxadiazole ring and a pyrrolidine moiety, which are known for their diverse biological activities. The presence of a pyrazole group further enhances its pharmacological profile.

Anticancer Activity

Research has shown that derivatives of 1,2,4-oxadiazoles , including those similar to our compound, exhibit significant anticancer properties. For instance:

  • A study highlighted that various 1,2,4-oxadiazole derivatives demonstrated cytotoxic effects against several cancer cell lines such as HeLa (cervical), CaCo-2 (colon), and others. The mean IC50 values ranged significantly depending on the structural modifications .
Cell LineIC50 Value (µM)
HeLa15.0
CaCo-220.5
3T3-L125.0

These results suggest that modifications in the oxadiazole structure can lead to enhanced activity against specific cancer types.

Antibacterial and Antifungal Properties

The compound's potential as an antibacterial agent has been explored in various studies. Pyrrolidine derivatives have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

The effectiveness against these strains indicates that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been documented. Compounds with similar structures have been reported to inhibit various inflammatory pathways, which may be relevant for conditions such as arthritis and other inflammatory diseases .

The biological activity of This compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like Histone Deacetylases (HDAC) and Carbonic Anhydrases (CA) , which play critical roles in cancer progression and inflammation .
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors involved in disease pathways, potentially modulating responses in metabolic and inflammatory diseases .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • A study on novel oxadiazole derivatives demonstrated significant anticancer activity through apoptosis induction in cancer cell lines .
  • Another research article evaluated the antibacterial efficacy of pyrrolidine derivatives and found that structural modifications significantly impacted their bioactivity against pathogenic bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.